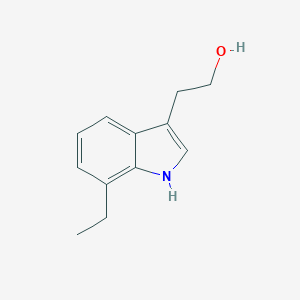

2-(7-ethyl-1H-indol-3-yl)ethanol

説明

2-(7-ethyl-1H-indol-3-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

7-Ethyltryptophol, also known as 7-Ethyl-3-indoleethanol or 2-(7-ethyl-1H-indol-3-yl)ethanol, is a key intermediate in the preparation of the non-steroidal anti-inflammatory drug Etodolac Given its role in the synthesis of etodolac, it can be inferred that its targets may be similar to those of etodolac, which primarily inhibits the cyclooxygenase (cox) enzymes .

Mode of Action

Etodolac works by inhibiting the COX enzymes, particularly COX-2, which are responsible for the production of prostaglandins that cause inflammation and pain .

Biochemical Pathways

The biochemical pathways affected by 7-Ethyltryptophol are likely related to its role in the synthesis of Etodolac. Etodolac acts on the arachidonic acid pathway, inhibiting the COX enzymes and thereby reducing the production of prostaglandins .

Pharmacokinetics

As a key intermediate in the synthesis of etodolac, its absorption, distribution, metabolism, and excretion (adme) properties may influence the bioavailability of the final drug product .

Result of Action

As a precursor to etodolac, its ultimate effect is likely the reduction of inflammation and pain through the inhibition of prostaglandin synthesis .

Action Environment

The action environment of 7-Ethyltryptophol can be influenced by various factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation of being sealed in dry conditions at 2-8°C . Additionally, its efficacy could potentially be influenced by factors such as pH and the presence of other substances in the environment .

生化学分析

Biochemical Properties

It is known that it is a key intermediate in the preparation of the non-steroidal anti-inflammatory drug Etodolac This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of Etodolac

Cellular Effects

As it is a key intermediate in the synthesis of Etodolac , it may influence cell function through its role in this process

Molecular Mechanism

It is known to be involved in the synthesis of Etodolac , suggesting that it may exert its effects at the molecular level through this process This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to be a key intermediate in the synthesis of Etodolac , suggesting that it may interact with enzymes or cofactors involved in this process

生物活性

2-(7-ethyl-1H-indol-3-yl)ethanol, also known as 7-ethyltryptophol, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₅NO

- Molecular Weight : 189.25 g/mol

- CAS Number : 41340-36-7

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are as follows:

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of neurodegeneration. It appears to exert protective effects against oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activities and reducing inflammatory markers.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity in cancer cells.

- Antioxidant Activity : It scavenges free radicals and enhances the expression of endogenous antioxidant enzymes.

- Anti-inflammatory Properties : By inhibiting pro-inflammatory cytokines, it reduces inflammation in various biological systems.

Study on Antitumor Activity

A study conducted by researchers at the University of Zagreb investigated the antitumor effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity, with the compound inducing apoptosis through mitochondrial pathways. The study concluded that this compound could be a promising candidate for further development in cancer therapy .

Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests its potential role in neurodegenerative disease management .

科学的研究の応用

Role in Chemical Synthesis

Beyond its pharmaceutical applications, 2-(7-ethyl-1H-indol-3-yl)ethanol is utilized in various chemical synthesis processes. Its indole structure contributes to the development of other complex molecules and materials in organic chemistry. The compound's reactivity allows it to participate in diverse chemical reactions, making it a valuable building block for researchers.

Case Study: Synthesis Pathways

A study explored several synthetic pathways for producing 7-ethyltryptophol and its derivatives. The efficiency of each pathway was evaluated based on yield and purity, demonstrating that certain methods are more favorable than others for industrial applications .

Biological Studies

Investigating Biological Activity

Research has indicated that 7-ethyltryptophol exhibits biological activity that may be beneficial in pharmacology. Its potential effects on neurotransmitter systems suggest possible applications in treating neurological disorders. Studies have begun to explore its interactions with serotonin receptors, which could provide insights into its therapeutic potential.

Table 2: Biological Activities of 7-Ethyltryptophol

| Activity | Method of Study | Reference |

|---|---|---|

| Serotonin receptor binding | In vitro assays | Ongoing research |

| Anti-inflammatory effects | Animal models | Preliminary findings |

Analytical Chemistry

Techniques for Purity Assessment

The assessment of purity and identification of impurities in this compound can be conducted using advanced analytical techniques such as NMR spectroscopy and mass spectrometry. These methods allow for detailed characterization of the compound and its derivatives, ensuring quality control in pharmaceutical manufacturing.

Case Study: NMR Techniques

A recent investigation employed DOSY NMR techniques to analyze the aggregation behavior and molecular interactions of 7-ethyltryptophol within complex mixtures. This approach revealed significant insights into the compound's structural dynamics and potential applications in material science .

特性

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,8,13-14H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSDNCAZVSQJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057741 | |

| Record name | 7-Ethyltryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-36-7 | |

| Record name | 7-Ethyl-1H-indole-3-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41340-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethyltryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyltryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-ethyl-1H-indol-3-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indole-3-ethanol, 7-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHYLTRYPTOPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ4LB8KM8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic pathways for 7-Ethyltryptophol, and what are the challenges associated with them?

A1: 7-Ethyltryptophol synthesis typically involves the Fischer indole synthesis using 2-ethylphenylhydrazine and either 2,3-dihydrofuran [, , ] or 4-hydroxybutyraldehyde [] as starting materials. Challenges include the formation of various impurities, which can impact subsequent Etodolac synthesis and necessitate purification steps [, ]. Researchers are exploring continuous flow and microwave-assisted approaches for improved yield and purity [, ].

Q2: How do impurities in 7-Ethyltryptophol affect Etodolac synthesis?

A2: Impurities present in 7-Ethyltryptophol can lead to the formation of co-products during Etodolac synthesis []. These co-products complicate the purification process of Etodolac, potentially affecting yield and purity.

Q3: What analytical techniques are used to characterize and quantify 7-Ethyltryptophol and its impurities?

A3: Several methods are employed for the analysis of 7-Ethyltryptophol. High-performance liquid chromatography (HPLC) is commonly used to monitor the synthesis of Etodolac from 7-Ethyltryptophol and to assess the purity of 7-Ethyltryptophol itself [, , ]. Furthermore, LC-SPE (cryo)NMR techniques offer a powerful approach for identifying and characterizing impurities in 7-Ethyltryptophol [].

Q4: Can you describe the reaction of 7-Ethyltryptophol with methyl 3-oxopentanoate in the synthesis of Etodolac?

A4: 7-Ethyltryptophol reacts with methyl 3-oxopentanoate in an oxa-Pictet-Spengler reaction to yield the methyl ester of Etodolac [, ]. This reaction is typically acid-catalyzed and represents a crucial step in Etodolac production.

Q5: How does the purity of 7-Ethyltryptophol influence the synthesis of Etodolac?

A5: Higher purity of 7-Ethyltryptophol generally leads to a smoother and more efficient Etodolac synthesis with fewer side reactions and an easier purification process [].

Q6: What is the role of acid catalysts in the conversion of 7-Ethyltryptophol to the methyl ester of Etodolac?

A6: Acid catalysts, such as inorganic acids, facilitate the oxa-Pictet-Spengler reaction between 7-Ethyltryptophol and methyl 3-oxopentanoate [, ]. The type and concentration of the acid catalyst can influence the reaction rate and yield.

Q7: Are there alternative synthetic routes for Etodolac that do not involve 7-Ethyltryptophol?

A7: While 7-Ethyltryptophol is a widely used intermediate for Etodolac synthesis, the research papers provided do not explore alternative synthetic routes. Investigating different pathways could be a potential area for further research and development.

Q8: What are the potential advantages of continuous flow synthesis for the production of 7-Ethyltryptophol?

A8: Continuous flow synthesis offers several benefits over traditional batch processes, including enhanced reaction control, improved heat and mass transfer, and the potential for inline purification [, ]. These advantages can lead to higher yields, purity, and process efficiency for 7-Ethyltryptophol production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。